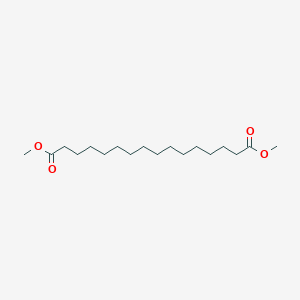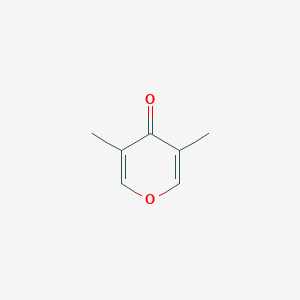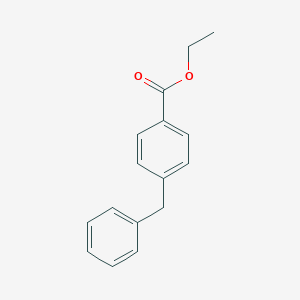
Ethyl 4-benzylbenzoate
Overview
Description
Ethyl 4-benzylbenzoate is an organic compound with the molecular formula C16H16O2. It is an ester derived from benzoic acid and ethanol, characterized by a benzyl group attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Target of Action
Ethyl 4-benzylbenzoate, like other benzoate compounds, primarily targets the nervous system . It acts on nerve endings and nerve trunks, which are crucial for transmitting signals in the body .
Mode of Action
The compound works by binding to specific parts of the sodium ion (Na+) channel on the nerve membrane . This interaction affects the membrane potential by reducing the passage of sodium ions through the sodium ion channel, thereby blocking the conduction of nerve impulses . As a result, it can reversibly block nerve conduction, leading to a loss of local sensation without affecting consciousness .
Biochemical Pathways
It is known that benzoate compounds, in general, can influence the production of volatile aroma compounds in yeast fermentation processes . More research is needed to fully elucidate the specific biochemical pathways impacted by this compound.
Pharmacokinetics
Pharmacokinetics studies the rate processes associated with the absorption, distribution, metabolism, and elimination of a drug . More research is needed to outline the ADME properties of this compound and their impact on its bioavailability.
Result of Action
The primary result of this compound’s action is its local anesthetic effect . By blocking nerve conduction, it can temporarily relieve pain, making it useful for local surgery and treatment . The biological activity experiments showed that benzoate compounds had good local anesthetic effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, in yeast fermentation processes, a large number of environmental factors can affect the production of volatile aroma compounds . .
Biochemical Analysis
Biochemical Properties
Ethyl 4-benzylbenzoate has been found to be involved in local anesthetic activity . It interacts with specific parts of the sodium ion (Na+) channel on the nerve membrane, affecting the membrane potential by reducing the passage of sodium ions through the sodium ion channel, thereby blocking the conduction of nerve impulses .
Cellular Effects
The effects of this compound on cells are primarily related to its role as a local anesthetic. It acts on nerve endings and nerve trunks and can reversibly block the conduction of nerve impulses . This results in a loss of local sensation without affecting consciousness, which is convenient for local surgery and treatment .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the sodium ion (Na+) channels on the nerve membrane. It binds to specific parts of these channels and reduces the passage of sodium ions through the sodium ion channel, thereby blocking the conduction of nerve impulses .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 4-benzylbenzoate can be synthesized through the esterification of 4-benzylbenzoic acid with ethanol in the presence of a catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond. Common catalysts used include sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of modified clay as a solid acid catalyst. This method improves the conversion rate and minimizes environmental impact by avoiding the use of corrosive inorganic acids .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-benzylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-benzylbenzoic acid.
Reduction: Reduction reactions can convert the ester to the corresponding alcohol.
Substitution: The benzyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as nitric acid for nitration or bromine for halogenation are employed.
Major Products:
Oxidation: 4-benzylbenzoic acid.
Reduction: 4-benzylbenzyl alcohol.
Substitution: Various substituted benzylbenzoates depending on the reagent used.
Scientific Research Applications
Ethyl 4-benzylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fragrances, flavoring agents, and plasticizers.
Comparison with Similar Compounds
Ethyl 4-benzylbenzoate can be compared with other similar compounds such as:
Ethyl benzoate: Lacks the benzyl group, making it less complex.
Benzyl benzoate: Contains a benzyl group but lacks the ethyl ester functionality.
Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester.
Properties
IUPAC Name |
ethyl 4-benzylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-2-18-16(17)15-10-8-14(9-11-15)12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCIYPRZUNRMPSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20463052 | |
| Record name | Ethyl 4-benzylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20463052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18908-74-2 | |
| Record name | Ethyl 4-benzylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20463052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
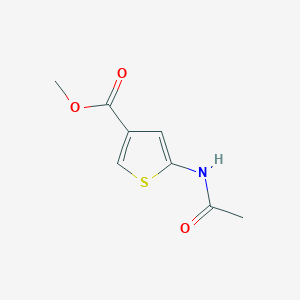
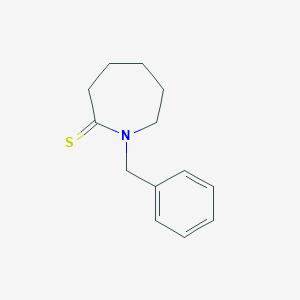
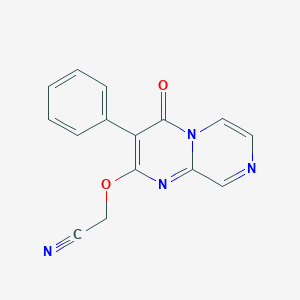
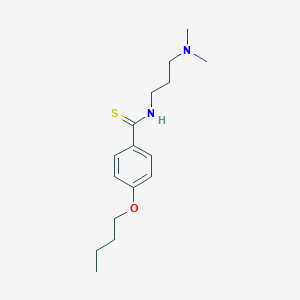

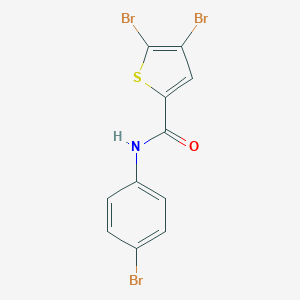

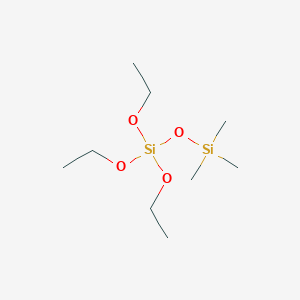
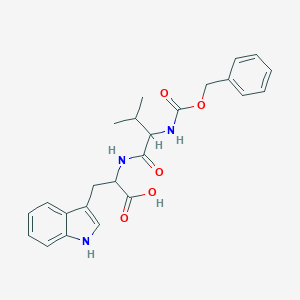
![2,4-Dichlorothieno[2,3-d]pyrimidine](/img/structure/B102914.png)
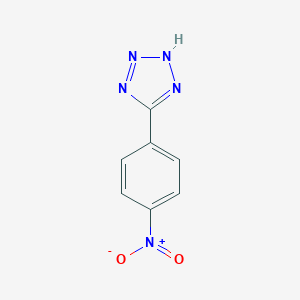
![6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine](/img/structure/B102917.png)
